Cas no 217479-61-3 (2-(Bromomethyl)-1,3,5-Trichloro-Benzene)

2-(Bromomethyl)-1,3,5-Trichloro-Benzene 化学的及び物理的性質
名前と識別子
-
- 2,4,6-trichlorobenzyl bromide
- Benzene, 2-(bromomethyl)-1,3,5-trichloro-
- Benzene,2-(bromomethyl)-1,3,5-trichloro-
- 2-(Bromomethyl)-1,3,5-Trichloro-Benzene
-
- インチ: 1S/C7H4BrCl3/c8-3-5-6(10)1-4(9)2-7(5)11/h1-2H,3H2
- InChIKey: HOXSDYSZXAATIK-UHFFFAOYSA-N
- SMILES: BrCC1C(=CC(=CC=1Cl)Cl)Cl
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 0
- 重原子数量: 11
- 回転可能化学結合数: 1
- 複雑さ: 119
- トポロジー分子極性表面積: 0
2-(Bromomethyl)-1,3,5-Trichloro-Benzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM328640-5g |
2-(bromomethyl)-1,3,5-trichlorobenzene |
217479-61-3 | 95%+ | 5g |
$1674 | 2022-06-11 | |
Chemenu | CM328640-5g |
2-(bromomethyl)-1,3,5-trichlorobenzene |
217479-61-3 | 95%+ | 5g |
$1674 | 2021-08-18 | |
Alichem | A013027927-1g |
2,4,6-Trichlorobenzyl bromide |
217479-61-3 | 97% | 1g |
$1564.50 | 2023-09-02 | |
Alichem | A013027927-250mg |
2,4,6-Trichlorobenzyl bromide |
217479-61-3 | 97% | 250mg |
$480.00 | 2023-09-02 | |
Alichem | A013027927-500mg |
2,4,6-Trichlorobenzyl bromide |
217479-61-3 | 97% | 500mg |
$823.15 | 2023-09-02 | |
Enamine | EN300-1898368-10.0g |
2-(bromomethyl)-1,3,5-trichlorobenzene |
217479-61-3 | 95% | 10g |
$3191.0 | 2023-05-25 | |
Enamine | EN300-1898368-1.0g |
2-(bromomethyl)-1,3,5-trichlorobenzene |
217479-61-3 | 95% | 1g |
$743.0 | 2023-05-25 | |
Enamine | EN300-1898368-5.0g |
2-(bromomethyl)-1,3,5-trichlorobenzene |
217479-61-3 | 95% | 5g |
$2152.0 | 2023-05-25 | |
A2B Chem LLC | AX94451-50mg |
Benzene, 2-(bromomethyl)-1,3,5-trichloro- |
217479-61-3 | 95% | 50mg |
$219.00 | 2024-04-20 | |
A2B Chem LLC | AX94451-500mg |
Benzene, 2-(bromomethyl)-1,3,5-trichloro- |
217479-61-3 | 95% | 500mg |
$645.00 | 2024-04-20 |
2-(Bromomethyl)-1,3,5-Trichloro-Benzene 関連文献
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
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10. 3-Dimensional stable polyelectrolyte hollow capsules: preparation and spontaneous encapsulation†Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
2-(Bromomethyl)-1,3,5-Trichloro-Benzeneに関する追加情報
2-(Bromomethyl)-1,3,5-Trichloro-Benzene
2-(Bromomethyl)-1,3,5-Trichloro-Benzene (CAS No. 217479-61-3) is a highly specialized organic compound with a unique structure and versatile applications. This compound is characterized by its bromomethyl group attached to a trichlorobenzene ring, making it a valuable intermediate in various chemical syntheses. The molecule's structure consists of a benzene ring substituted with three chlorine atoms at the 1, 3, and 5 positions, along with a bromomethyl group at the 2 position. This arrangement imparts distinctive chemical properties that make it suitable for a wide range of industrial and research applications.
The synthesis of 2-(Bromomethyl)-1,3,5-Trichloro-Benzene involves multiple steps, including chlorination and bromination reactions. The process typically begins with the chlorination of benzene to form trichlorobenzene derivatives. Subsequently, the bromomethyl group is introduced through nucleophilic substitution or electrophilic substitution reactions. The exact conditions and reagents used in these reactions are critical to ensuring high purity and yield of the final product. Recent advancements in catalytic systems and reaction optimization have significantly improved the efficiency of these processes.
One of the most notable applications of 2-(Bromomethyl)-1,3,5-Trichloro-Benzene is in the pharmaceutical industry. It serves as an intermediate in the synthesis of various bioactive compounds, including antiviral agents and anticancer drugs. For instance, researchers have utilized this compound to develop novel analogs with enhanced potency against specific viral strains. Additionally, its role in agrochemicals cannot be overlooked; it is employed in the production of pesticides and herbicides that target specific agricultural pests without harming crops.
Recent studies have highlighted the potential of 2-(Bromomethyl)-1,3,5-Trichloro-Benzene in materials science. By incorporating this compound into polymer matrices, scientists have developed advanced materials with improved thermal stability and mechanical properties. These materials find applications in high-performance electronics and aerospace industries where durability under extreme conditions is paramount.
The environmental impact of 2-(Bromomethyl)-1,3,5-Trichloro-Benzene has also been a subject of extensive research. While it is not classified as hazardous under normal handling conditions, its disposal requires adherence to strict environmental regulations to prevent contamination of water bodies and soil. Researchers are actively exploring biodegradation pathways and eco-friendly synthesis methods to minimize its ecological footprint.
In conclusion, 2-(Bromomethyl)-1,3,5-Trichloro-Benzene (CAS No. 217479-61-3) is a multifaceted compound with significant contributions across various scientific domains. Its unique chemical structure enables diverse applications ranging from pharmaceuticals to advanced materials. As research continues to uncover new potentials for this compound, its role in driving innovation across industries is expected to grow further.
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